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molecular formula C9H10Cl2O2S B8562024 1-Chloro-4-[(3-chloropropyl)sulfonyl]benzene

1-Chloro-4-[(3-chloropropyl)sulfonyl]benzene

Cat. No. B8562024
M. Wt: 253.14 g/mol
InChI Key: XQWUGESHMPXEOB-UHFFFAOYSA-N
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Patent
US05198449

Procedure details

To a stirred solution of 58.50 g (0.266 mol) of 1-chloro-4-[(3-chloropropyl)thio]benzene in 125 mL of glacial acetic acid cooled in an ice bath was added 69 g of 30% H2O2 (0.609 mol). The mixture was stirred for 0.5 hr at ice bath temperature and then stirred at ambient temperature for 24 hr. The mixture was then heated at 80° C. for 20 hr. The reaction mixture was generated by addition of water (300 mL) and chloroform (300 mL). The mixture was stirred for 10 minutes and the phases separated. The organic layer was washed with an aqueous solution of sodium sulfite and then with aqueous 1M NaOH solution. The organic solution was dried (MgSO4) and concentrated to give a white solid. The solid was recrystallized from chloroform-ether at freezer temperature to obtain 57.74 g (86%), mp 72.5-73.5. The filtrate was concentrated to an oil which was triturated with ether and chilled in a freezer to obtain a second crop of 4.53 g (6.8%), mp 69°-72° C. The total yield was 62.27 g (92.8%).
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH2:10][CH2:11][Cl:12])=[CH:4][CH:3]=1.OO.[OH2:15].C(Cl)(Cl)Cl.C(O)(=[O:22])C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH2:9][CH2:10][CH2:11][Cl:12])(=[O:22])=[O:15])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
58.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCCCCl
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
69 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 hr at ice bath temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 24 hr
Duration
24 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of sodium sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from chloroform-ether at freezer temperature
CUSTOM
Type
CUSTOM
Details
to obtain 57.74 g (86%), mp 72.5-73.5
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
was triturated with ether
TEMPERATURE
Type
TEMPERATURE
Details
chilled in a freezer
CUSTOM
Type
CUSTOM
Details
to obtain a second crop of 4.53 g (6.8%), mp 69°-72° C

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)CCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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